Comparative Dual Target Inhibition Profile vs. Highly Selective ADAMTS-5 Inhibitors
ADAMTS-5-IN-3 is a potent, near-equipotent dual inhibitor of ADAMTS-5 and ADAMTS-4. Its IC50 of 8 nM for ADAMTS-5 and 12 nM for ADAMTS-4 results in an ADAMTS-5/ADAMTS-4 selectivity ratio of approximately 0.67 [1]. This profile strongly contrasts with the tool compound 'ADAMTS-5 Inhibitor' (CAS not specified), which has an ADAMTS-5 IC50 of 1,100 nM and displays >40-fold functional selectivity against ADAMTS-4 . In an experimental context where dual aggrecanase inhibition is hypothesized to be necessary for efficacy, ADAMTS-5-IN-3 provides a fundamentally different pharmacological tool compared to highly selective agents.
| Evidence Dimension | Enzymatic inhibition of recombinant human ADAMTS-5 and ADAMTS-4 (FRET-based assays) |
|---|---|
| Target Compound Data | ADAMTS-5 IC50 = 8 nM; ADAMTS-4 IC50 = 12 nM |
| Comparator Or Baseline | 'ADAMTS-5 Inhibitor': ADAMTS-5 IC50 = 1,100 nM; ADAMTS-4 IC50 not reported, >40-fold selectivity over ADAMTS-5 |
| Quantified Difference | ADAMTS-5-IN-3 is >137-fold more potent at ADAMTS-5 and exhibits a reversed selectivity profile (dual inhibitor vs. selective inhibitor) |
| Conditions | Recombinant human ADAMTS-4 and ADAMTS-5 proteins; Table 1 (FRET peptide) and Table 2 (protein substrate) from US20240299360A1 [1]; commercial source assay for comparator . |
Why This Matters
Procurement choice must be driven by the required selectivity profile; ADAMTS-5-IN-3 is the correct tool for studies demanding potent, simultaneous blockade of both major aggrecanases, whereas selective inhibitors are unsuitable for this purpose.
- [1] Zhuang, L., Liu, J., Zhang, F., et al. (2024). ADAMTS Inhibitors, Preparation Methods and Medicinal Uses Thereof. U.S. Patent Application No. US20240299360A1. Data for Example 37-2 via BindingDB (BDBM695863). View Source
